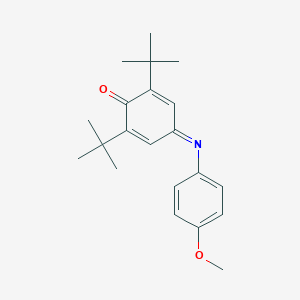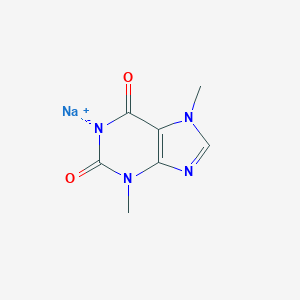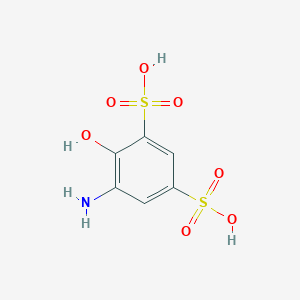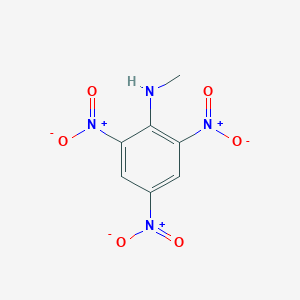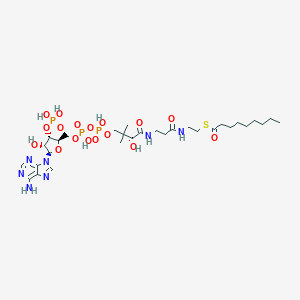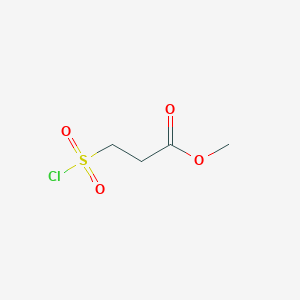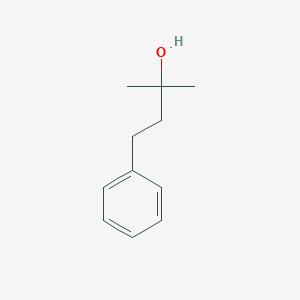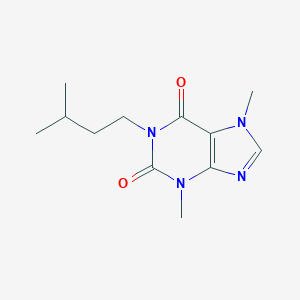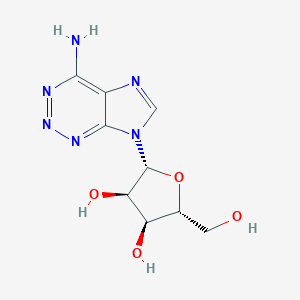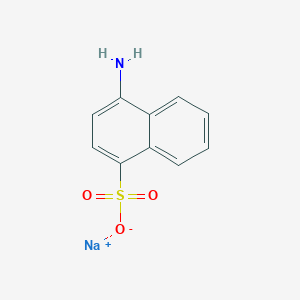
ナフタリン-1-スルホン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium naphthionate, also known as sodium 4-amino-1-naphthalenesulfonate, is an organic compound with the molecular formula C10H8NNaO3S. It is a sodium salt of naphthionic acid and appears as a white to grayish powder. This compound is primarily used in the synthesis of dyes and pigments, and it also finds applications in various scientific research fields .
科学的研究の応用
Sodium naphthionate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and staining techniques.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of colorants for textiles, plastics, and inks
生化学分析
Biochemical Properties
It is known that sodium naphthionate has a molecular weight of 245.230 Da
Cellular Effects
It is known that sodium naphthionate can be used as a tracer in hydrogeological studies
Molecular Mechanism
It is known that sodium naphthionate is a fluorescent tracer, which suggests it may interact with certain biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, sodium naphthionate has been used as a tracer in hydrogeological studies
準備方法
Synthetic Routes and Reaction Conditions: Sodium naphthionate is typically synthesized through the sulfonation of 1-naphthylamine. The process involves the reaction of 1-naphthylamine with sulfuric acid in trichlorobenzene at temperatures ranging from 180°C to 190°C. This reaction produces 1-naphthylamine sulfate, which is then heated to around 224°C to form 1-naphthylamine-4-sulfonic acid. The final step involves neutralizing this acid with sodium carbonate to obtain sodium naphthionate .
Industrial Production Methods: In industrial settings, the production of sodium naphthionate follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of trichlorobenzene as a solvent helps in maintaining the reaction temperature and facilitates the separation of the product from unreacted raw materials .
化学反応の分析
Types of Reactions: Sodium naphthionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form naphthylamine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted naphthalenesulfonic acid derivatives
作用機序
The mechanism of action of sodium naphthionate involves its ability to participate in various chemical reactions due to the presence of the amino and sulfonic acid groups. These functional groups allow it to act as both a nucleophile and an electrophile, facilitating its involvement in substitution and redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
類似化合物との比較
Sodium naphthalene: An organic salt used as a reductant in organic synthesis.
Sodium naphthalenesulfonate: Used in the production of surfactants and dispersants.
Comparison:
Sodium naphthionate: is unique due to the presence of both amino and sulfonic acid groups, which provide it with versatile reactivity.
Sodium naphthalene: primarily acts as a reducing agent, whereas sodium naphthionate can participate in a broader range of reactions.
Sodium naphthalenesulfonate: is mainly used for its surfactant properties, while sodium naphthionate is more commonly used in dye synthesis and scientific research
特性
CAS番号 |
130-13-2 |
|---|---|
分子式 |
C10H9NNaO3S |
分子量 |
246.24 g/mol |
IUPAC名 |
sodium;4-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14); |
InChIキー |
YVIYCJBOJWNEDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
130-13-2 |
ピクトグラム |
Irritant |
関連するCAS |
84-86-6 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
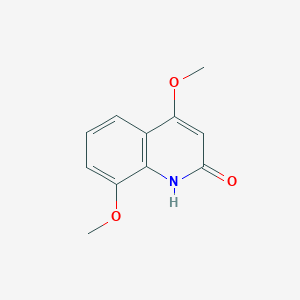
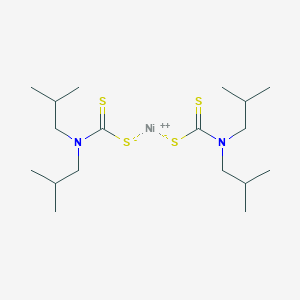
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
